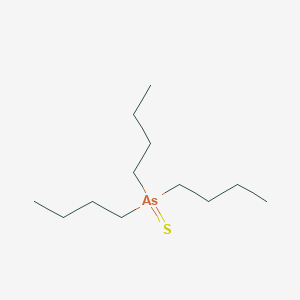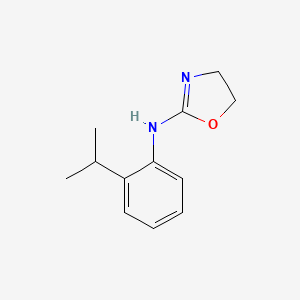
4-(Carbamoylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carbamoylamino)butanamide is an organic compound with the molecular formula C5H11N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Carbamoylamino)butanamide can be synthesized through several methods. One common approach involves the hydrolysis of 2-pyrrolidone with an aqueous solution of a caustic agent . Another method includes the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. The use of metal-free synthesis and environmentally friendly reagents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Carbamoylamino)butanamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to produce a carboxylic acid and ammonia.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired outcome.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(Carbamoylamino)butanamide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of 4-(Carbamoylamino)butanamide involves its interaction with specific molecular targets and pathways. One notable mechanism is carbamoylation, a non-enzymatic reaction where a carbamoyl moiety is added to proteins, peptides, or amino acids . This post-translational modification can affect the function and stability of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyramide: An amide derivative of butyric acid, similar in structure but lacking the carbamoylamino group.
Acetamide: A simpler amide with a shorter carbon chain.
Benzamide: An aromatic amide with a benzene ring.
Uniqueness
4-(Carbamoylamino)butanamide is unique due to its specific structure, which includes both a carbamoylamino group and a butanamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
32769-41-8 |
|---|---|
Molekularformel |
C5H11N3O2 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4-(carbamoylamino)butanamide |
InChI |
InChI=1S/C5H11N3O2/c6-4(9)2-1-3-8-5(7)10/h1-3H2,(H2,6,9)(H3,7,8,10) |
InChI-Schlüssel |
CBNWAQVRBGQPGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)N)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

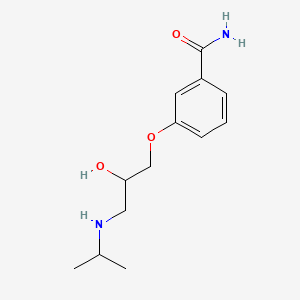
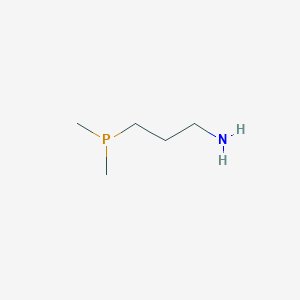
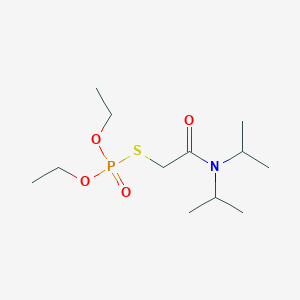

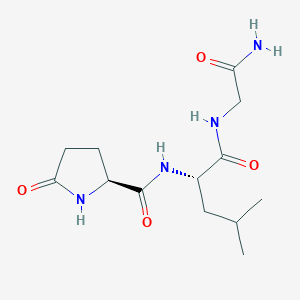

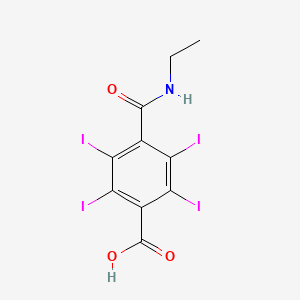
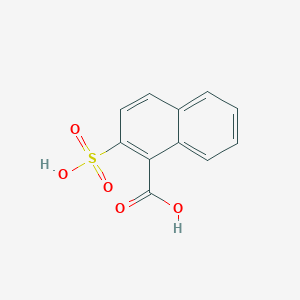
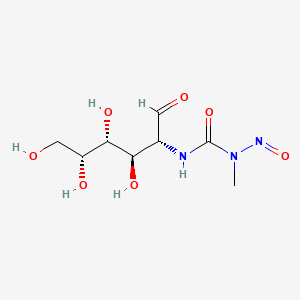
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
